molecular formula C15H24N4O B7527893 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide

2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide

Cat. No. B7527893
M. Wt: 276.38 g/mol
InChI Key: UCHMVDSRYZUPMU-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide involves the modulation of the activity of the mu-opioid receptor. It acts as a selective agonist of the mu-opioid receptor, which is responsible for the analgesic and anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide are mainly attributed to its interaction with the mu-opioid receptor. It has been found to exhibit potent analgesic and anti-inflammatory effects without causing any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide in lab experiments is its potent analgesic and anti-inflammatory properties. Additionally, it exhibits a high degree of selectivity towards the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.

Future Directions

There are several future directions for the research on 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide. One of the potential areas of investigation is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of this compound may also be an area of future research.

Synthesis Methods

The synthesis of 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide involves the reaction of cyclopentylmagnesium bromide with 2,5-dimethylpyrazole-3-carboxylic acid followed by the addition of N-tert-butoxycarbonyl-L-proline methyl ester. The resulting product is then deprotected using trifluoroacetic acid to obtain the desired compound.

Scientific Research Applications

2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent analgesic and anti-inflammatory properties. Additionally, it has shown promising results in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11-10-14(18(2)17-11)16-15(20)19-9-5-8-13(19)12-6-3-4-7-12/h10,12-13H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHMVDSRYZUPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)N2CCCC2C3CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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